molecular formula C10H11NO B096121 5-Acetylindoline CAS No. 16078-34-5

5-Acetylindoline

Cat. No.: B096121
CAS No.: 16078-34-5
M. Wt: 161.2 g/mol
InChI Key: GYMZRGMAWRJZPV-UHFFFAOYSA-N
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Description

5-Acetylindoline is an organic compound belonging to the indoline family, characterized by an indoline ring with an acetyl group attached to the nitrogen atom Indoline derivatives are significant due to their presence in various natural products and their biological activities

Mechanism of Action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that it’s commonly used in chemical laboratories as an organic synthesis reagent . It can participate in various organic synthesis reactions, such as oxidation reactions and carbonylation reactions .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may interact with a variety of biochemical pathways.

Pharmacokinetics

It’s known that it’s a colorless to pale yellow liquid with a distinctive aromatic odor and a relatively low boiling point . It’s soluble in many organic solvents, such as alcohols, ethers, and chlorinated hydrocarbons .

Result of Action

It’s known that it’s commonly used in chemical laboratories as an organic synthesis reagent . It can participate in various organic synthesis reactions, such as oxidation reactions and carbonylation reactions , which can lead to the formation of various organic compounds.

Action Environment

It’s known that it should be stored under inert gas (nitrogen or argon) at 2–8 °c . It may be irritating to the eyes, skin, and respiratory tract, so personal protective measures, such as wearing protective glasses, gloves, and respiratory protective equipment, should be taken when using it . It should also be kept away from sources of fire and high-temperature objects to prevent combustion and explosion accidents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylindoline typically involves the acetylation of indoline. One common method is the reaction of indoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 5-Acetylindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction of the acetyl group can yield indoline.

    Substitution: Electrophilic substitution reactions can occur at the indoline ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Oxidation: Indole derivatives.

    Reduction: Indoline.

    Substitution: Halogenated indoline derivatives.

Scientific Research Applications

5-Acetylindoline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    5-Acetylindole: Similar structure but with an indole ring instead of indoline.

    Indoline: The parent compound without the acetyl group.

    Indole: The aromatic counterpart of indoline.

Uniqueness: 5-Acetylindoline is unique due to the presence of both the indoline ring and the acetyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2,3-dihydro-1H-indol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7(12)8-2-3-10-9(6-8)4-5-11-10/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMZRGMAWRJZPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936391
Record name 1-(2,3-Dihydro-1H-indol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16078-34-5
Record name 1-(2,3-Dihydro-1H-indol-5-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16078-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetylindoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75568
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Record name 1-(2,3-Dihydro-1H-indol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,3-dihydro-1H-indol-5-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.551
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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